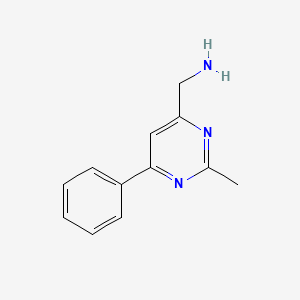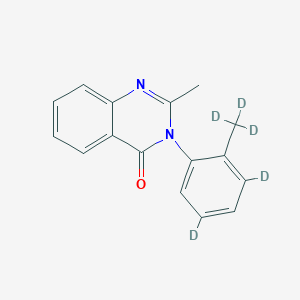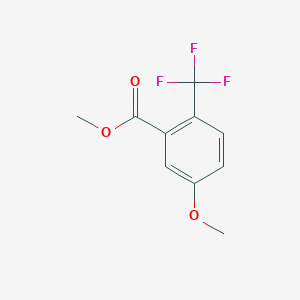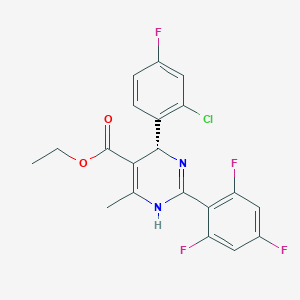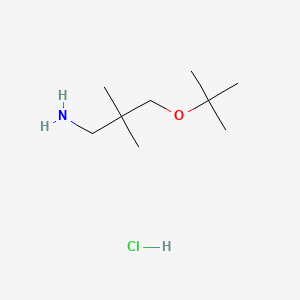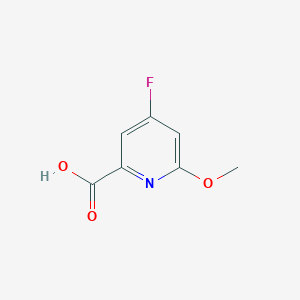
4-Fluoro-6-methoxypicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-6-methoxypicolinic acid is a fluorinated derivative of picolinic acid, characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 6-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-methoxypicolinic acid typically involves the introduction of fluorine and methoxy groups onto the picolinic acid framework. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorine source is used to replace a leaving group on the aromatic ring. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process typically includes steps such as halogenation, methylation, and purification through crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Fluoro-6-methoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-Fluoro-6-methoxypicolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological pathways.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.
作用機序
The mechanism of action of 4-Fluoro-6-methoxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, while the methoxy group can influence its solubility and metabolic stability. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Fluoropicolinic acid: Lacks the methoxy group, which may affect its chemical properties and applications.
6-Methoxypicolinic acid: Lacks the fluorine atom, which may influence its reactivity and biological activity.
4-Methoxypicolinic acid: Similar structure but without the fluorine atom, leading to different chemical and biological properties.
特性
分子式 |
C7H6FNO3 |
|---|---|
分子量 |
171.13 g/mol |
IUPAC名 |
4-fluoro-6-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-3-4(8)2-5(9-6)7(10)11/h2-3H,1H3,(H,10,11) |
InChIキー |
HNQWJCXFNZKNIV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=N1)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol](/img/structure/B13446610.png)
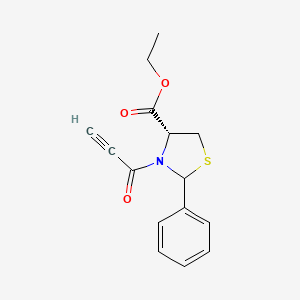
![3-(4-bromo-2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13446626.png)
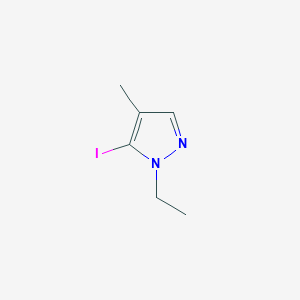
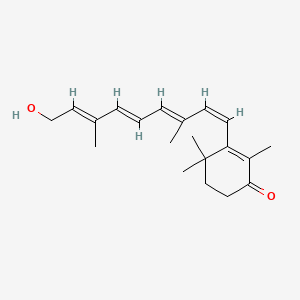
![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
![3-[2-(2-Methoxyethoxy)ethyl]-15'-methylspiro[1,3-oxazolidine-5,16'-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene]-2,3',4-trione](/img/structure/B13446658.png)
